2-Bromo-5-(pentafluorophenyl)thiophene
Description
2-Bromo-5-(pentafluorophenyl)thiophene is a brominated thiophene derivative featuring a pentafluorophenyl substituent at the 5-position of the thiophene ring. This compound is of significant interest in organic synthesis due to its electron-deficient aromatic system, which enhances reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . The pentafluorophenyl group introduces strong electron-withdrawing effects, altering the electronic properties of the thiophene core and making it a versatile intermediate for pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
204191-77-5 |
|---|---|
Molecular Formula |
C10H2BrF5S |
Molecular Weight |
329.09 g/mol |
IUPAC Name |
2-bromo-5-(2,3,4,5,6-pentafluorophenyl)thiophene |
InChI |
InChI=1S/C10H2BrF5S/c11-4-2-1-3(17-4)5-6(12)8(14)10(16)9(15)7(5)13/h1-2H |
InChI Key |
BCNRFHFDLAJTFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(pentafluorophenyl)thiophene typically involves the bromination of 5-(pentafluorophenyl)thiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(pentafluorophenyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkyl groups.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents.
Coupling Reactions: Palladium-based catalysts such as Pd(PPh3)4 or PdCl2(dppf) are commonly used in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or extended conjugated systems.
Oxidation and Reduction: Products include sulfoxides, sulfones, and dihydrothiophenes.
Scientific Research Applications
2-Bromo-5-(pentafluorophenyl)thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-(pentafluorophenyl)thiophene depends on its specific application. In coupling reactions, it acts as an electrophile, where the bromine atom is replaced by a nucleophile through the formation of a palladium complex. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural and electronic differences between 2-bromo-5-(pentafluorophenyl)thiophene and related brominated thiophene derivatives:
Key Observations:
- Electron Effects: The pentafluorophenyl group (C₆F₅) imparts greater electron deficiency compared to phenyl (C₆H₅) or 4-fluorophenyl (4-F-C₆H₄) substituents, enhancing reactivity in electrophilic substitution and cross-coupling reactions .
- Bioactivity: Compounds with halogenated aryl groups (e.g., 4-iodophenyl, 3-chloro-4-fluorophenyl) exhibit enhanced biofilm inhibition and anti-thrombolytic activities, suggesting that electron-withdrawing substituents may improve medicinal properties .
- Physical Properties: Increasing molecular weight and substituent bulk (e.g., hexyl chains in ) correlate with higher boiling points and altered solubility profiles .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling: Brominated thiophenes with electron-withdrawing substituents (e.g., pentafluorophenyl) undergo faster coupling with aryl boronic acids due to enhanced electrophilicity at the bromine-bearing carbon . For example, 2-bromo-5-(4-fluorophenyl)thiophene (boiling point: 287°C) reacts efficiently under Pd(PPh₃)₄ catalysis to form biaryl products .
- Competitive Reactivity: Thiophenes with electron-donating groups (e.g., methylthio in ) show reduced coupling efficiency, as electron density at the reactive site decreases electrophilicity.
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